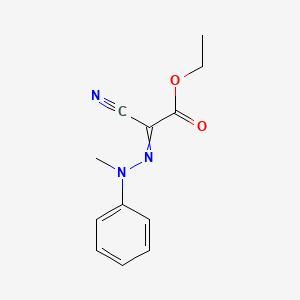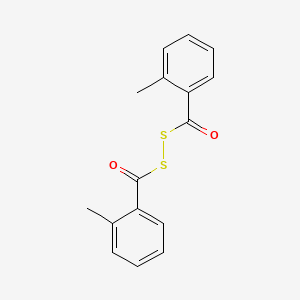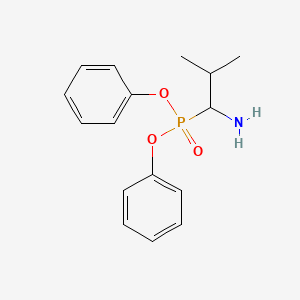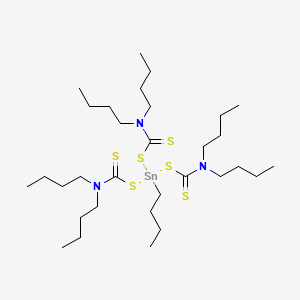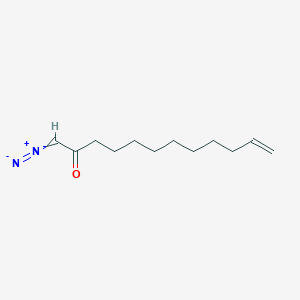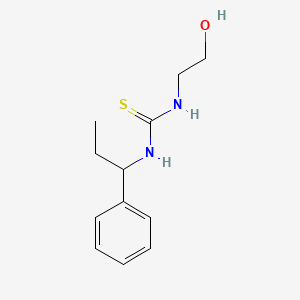
N-(2-Hydroxyethyl)-N'-(1-phenylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea is a thiourea derivative known for its unique chemical properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea typically involves the reaction of 1-phenylpropylamine with thiourea in the presence of an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may produce various alkyl or acyl derivatives.
Scientific Research Applications
Chemistry
N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea is studied for its potential as a ligand in coordination chemistry, where it can form complexes with various metal ions.
Biology
In biological research, thiourea derivatives are investigated for their potential antimicrobial, antiviral, and anticancer activities. N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea may exhibit similar properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising lead compound.
Industry
In the industrial sector, N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea may be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties also make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N’-phenylthiourea
- N-(2-Hydroxyethyl)-N’-(2-phenylethyl)thiourea
- N-(2-Hydroxyethyl)-N’-(3-phenylpropyl)thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea is unique due to its specific structural features, such as the 1-phenylpropyl group, which may confer distinct chemical and biological properties compared to other thiourea derivatives. Its unique structure may lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74548-42-8 |
|---|---|
Molecular Formula |
C12H18N2OS |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C12H18N2OS/c1-2-11(10-6-4-3-5-7-10)14-12(16)13-8-9-15/h3-7,11,15H,2,8-9H2,1H3,(H2,13,14,16) |
InChI Key |
MEHCFQPHPZCGKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


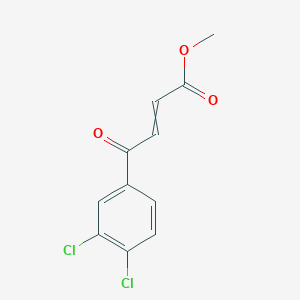
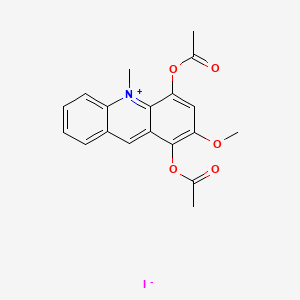
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)

![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
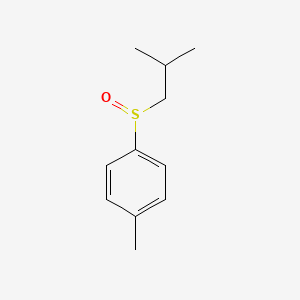
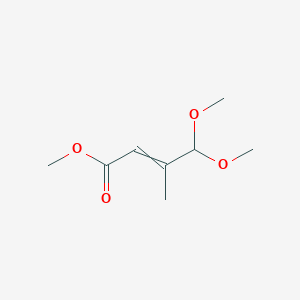
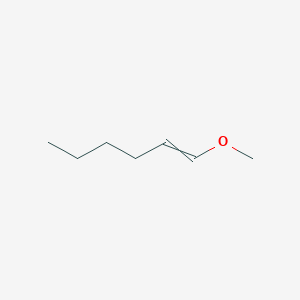
![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
